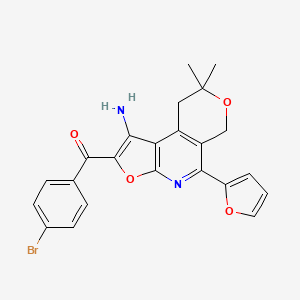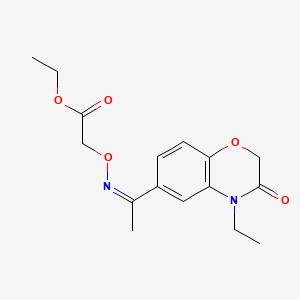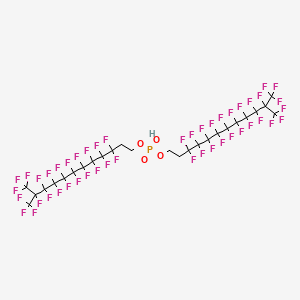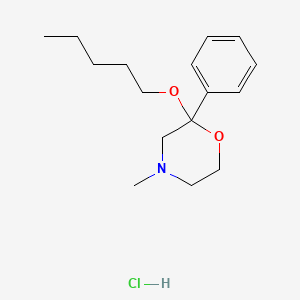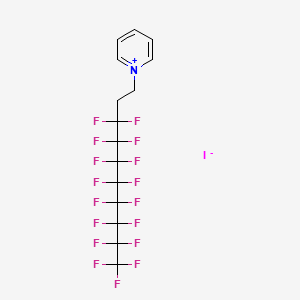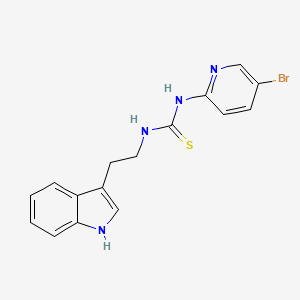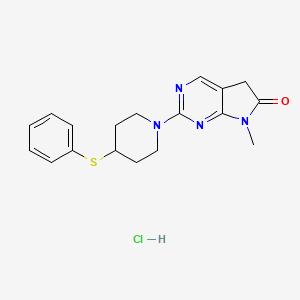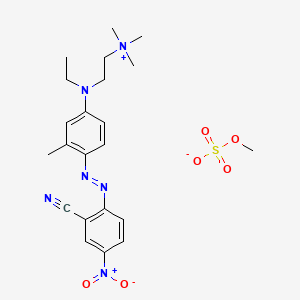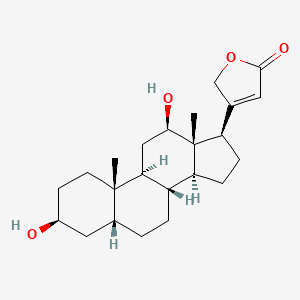
14-Deoxydigoxigenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Deoxydigoxigenin is a derivative of digoxigenin, which is a steroidal compound found in the foxglove plant (Digitalis species). This compound is part of the cardiac glycosides family, known for their ability to inhibit the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels and enhanced cardiac contractility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 14-Deoxydigoxigenin can be synthesized from its respective 14:15-anhydrogenins. The preparation involves specific reaction conditions that include the use of various reagents and catalysts to achieve the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves multiple steps of organic reactions, including oxidation and reduction processes, to obtain high purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 14-Deoxydigoxigenin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, and dichloromethane are commonly used solvents in these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
14-Deoxydigoxigenin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Employed in studies related to enzyme inhibition and cardiac function.
Medicine: Investigated for its potential therapeutic effects in treating heart conditions.
Industry: Utilized in the production of diagnostic assays and other biochemical applications
Mécanisme D'action
14-Deoxydigoxigenin exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which subsequently reduces the activity of the sodium-calcium exchanger. As a result, intracellular calcium levels rise, enhancing cardiac contractility and improving heart function .
Comparaison Avec Des Composés Similaires
- Digitoxin
- Digoxin
- Digitoxigenin
- Digoxigenin
- Lanatoside A
- Lanatoside C
Comparison: 14-Deoxydigoxigenin is unique in its structure due to the absence of a hydroxyl group at the 14th position, which differentiates it from other similar compounds like digoxigenin and digitoxigenin. This structural difference can influence its pharmacological activity and potency .
Propriétés
Numéro CAS |
119181-60-1 |
|---|---|
Formule moléculaire |
C23H34O4 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O4/c1-22-8-7-15(24)10-14(22)3-4-16-18-6-5-17(13-9-21(26)27-12-13)23(18,2)20(25)11-19(16)22/h9,14-20,24-25H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,19+,20-,22+,23-/m1/s1 |
Clé InChI |
SFLUOWHWUKEJIC-BEHLGQDMSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@H]3CC[C@@H]4C5=CC(=O)OC5)C)O)O |
SMILES canonique |
CC12CCC(CC1CCC3C2CC(C4(C3CCC4C5=CC(=O)OC5)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





